molecular formula C15H14BrN3O2S B2704328 4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide CAS No. 868978-53-4

4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide

Cat. No.: B2704328
CAS No.: 868978-53-4
M. Wt: 380.26
InChI Key: GPORHMSRCAWYPY-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesised by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds similar to 4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide have been explored for their potential in photodynamic therapy (PDT). For instance, zinc(II) phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown promising properties for PDT. These compounds exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Similar research has been conducted on zinc(II) phthalocyanine derivatives, indicating their potential as photosensitizer candidates due to their favorable photostability and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).

Catalysis and Organic Synthesis

Benzenesulfonamide derivatives have been utilized in the synthesis of various organic compounds. For example, an efficient three-component reaction involving sodium benzenesulfinates has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process offers a new strategy for synthesizing compounds with excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).

Fluorescent Materials

The synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines through annulation reactions involving benzimidazoles and alkynyl bromides with internal alkynes has been reported. These synthesized compounds exhibit blue or green fluorescence, making them suitable for applications in fluorescent materials (Chen, Sun, Mo, Chen, & Peng, 2020).

Antitumor and Antibacterial Agents

Research into benzenesulfonamide-substituted compounds has also extended into the fields of antitumor and antibacterial activities. Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-yl-amino-benzene-sulfonamides have been synthesized and evaluated for their potential as antitumor and antibacterial agents. Some of these compounds have shown significant activity against human tumor cell lines and bacteria, highlighting their potential therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines is diverse due to their wide range of bioactivity. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, due to their wide range of applications in medicinal chemistry, further exploration of their bioactivity could lead to the development of new therapeutic agents .

Properties

IUPAC Name

4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c16-12-4-6-14(7-5-12)22(20,21)17-9-8-13-11-19-10-2-1-3-15(19)18-13/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPORHMSRCAWYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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